molecular formula C10H15N5O4 B1337372 Glycine, L-histidylglycyl- CAS No. 32999-80-7

Glycine, L-histidylglycyl-

Cat. No.: B1337372
CAS No.: 32999-80-7
M. Wt: 269.26 g/mol
InChI Key: FDQYIRHBVVUTJF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, L-histidylglycyl- is a dipeptide composed of glycine and L-histidine. It is a small molecule with significant biological and chemical importance. This compound is known for its role in various biochemical processes and its potential therapeutic applications in medicine.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Biotechnological Synthesis: This method utilizes microbial fermentation to produce glycine. Specific strains of bacteria or yeast are engineered to overproduce glycine, which is

Properties

IUPAC Name

2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O4/c11-7(1-6-2-12-5-15-6)10(19)14-3-8(16)13-4-9(17)18/h2,5,7H,1,3-4,11H2,(H,12,15)(H,13,16)(H,14,19)(H,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQYIRHBVVUTJF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427250
Record name Glycine, L-histidylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32999-80-7
Record name Glycine, L-histidylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, L-histidylglycyl-
Reactant of Route 2
Reactant of Route 2
Glycine, L-histidylglycyl-
Reactant of Route 3
Reactant of Route 3
Glycine, L-histidylglycyl-
Reactant of Route 4
Glycine, L-histidylglycyl-
Reactant of Route 5
Glycine, L-histidylglycyl-
Reactant of Route 6
Glycine, L-histidylglycyl-
Customer
Q & A

Q1: What is the molecular formula and weight of His-Gly-Gly?

A1: The molecular formula of His-Gly-Gly is C8H12N6O4. Its molecular weight is 240.22 g/mol.

Q2: Is there spectroscopic data available for His-Gly-Gly?

A2: Yes, various spectroscopic techniques have been employed to study His-Gly-Gly. [1H-NMR studies have provided insights into the interaction of His-Gly-Gly with Zinc (II) ions] []. [Raman Optical Activity (ROA) spectroscopy has been used to probe the binding of lanthanide complexes to His-Gly-Gly] [].

Q3: How does His-Gly-Gly interact with metal ions?

A3: His-Gly-Gly readily forms complexes with various metal ions, including copper (II) and zinc (II) [, , , ]. [The histidine residue in His-Gly-Gly plays a crucial role in metal ion coordination due to the presence of the imidazole ring] [].

Q4: What is the significance of copper binding to His-Gly-Gly in the context of prion proteins?

A5: [His-Gly-Gly is structurally similar to the octapeptide repeat found in the N-terminal region of the prion protein] [, , ]. This region is known to bind copper ions and is implicated in the protein's function and potential role in prion diseases [, ]. [Studies suggest that the tryptophan residues within the octarepeat region may play a role in the copper-reducing activity of prion proteins] [].

Q5: How do lanthanide complexes interact with His-Gly-Gly?

A6: [Lanthanide complexes bind relatively weakly to the histidine residue in His-Gly-Gly, with other parts of the peptide also participating in the interaction] []. [Longer peptides, low pH, and a histidine residue closer to the N-terminus tend to favor binding] [].

Q6: What are the potential applications of His-Gly-Gly?

A6: Due to its metal-binding properties, His-Gly-Gly has potential applications in various fields, including:

  • Chemical Sensors: His-Gly-Gly immobilized on solid surfaces can act as a selective sensor for copper ions [].
  • Biomimetic Catalysis: [Immobilized metal-His-Gly-Gly complexes on mesoporous silica can mimic the active center of methane monooxygenase and exhibit catalytic activity in cyclohexane oxidation] [, ].
  • Drug Delivery: [His-Gly-Gly is being explored as a component in sustained-release microsphere formulations for exendin, a drug used in the treatment of type 2 diabetes] [].

Q7: Have computational methods been used to study His-Gly-Gly?

A8: Yes, [computational chemistry techniques, such as density functional theory (DFT) and Car-Parrinello molecular dynamics, have been employed to model the interaction of copper with His-Gly-Gly and related peptides] []. [These simulations provide insights into the structural features and energetics of copper binding to the peptide backbone] [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.